

Comprehensive Guide to C NMR Characterization of Chloropyridazinyl Isoindolines

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Compound of Interest

Compound Name:	2-(6-Chloropyridazin-3-yl)isoindoline
CAS No.:	1250115-88-8
Cat. No.:	B1491367

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Executive Summary: The Scaffold in Context

The Chloropyridazinyl Isoindoline motif—specifically **2-(6-chloropyridazin-3-yl)isoindoline**—represents a "privileged scaffold" in drug discovery, bridging the lipophilic, conformationally restricted isoindoline core with the electron-deficient, polar chloropyridazine ring. This architecture is frequently encountered in kinase inhibitors (e.g., analogous to Pazopanib intermediates), anxiolytics, and anticonvulsants.

Accurate

C NMR characterization is critical because the N–C bond formation between the isoindoline nitrogen and the pyridazine ring induces significant electronic perturbations that are diagnostic of successful synthesis (nucleophilic aromatic substitution). This guide provides the comparative data and protocols necessary to validate this connectivity.

Structural Analysis & Assignment Strategy

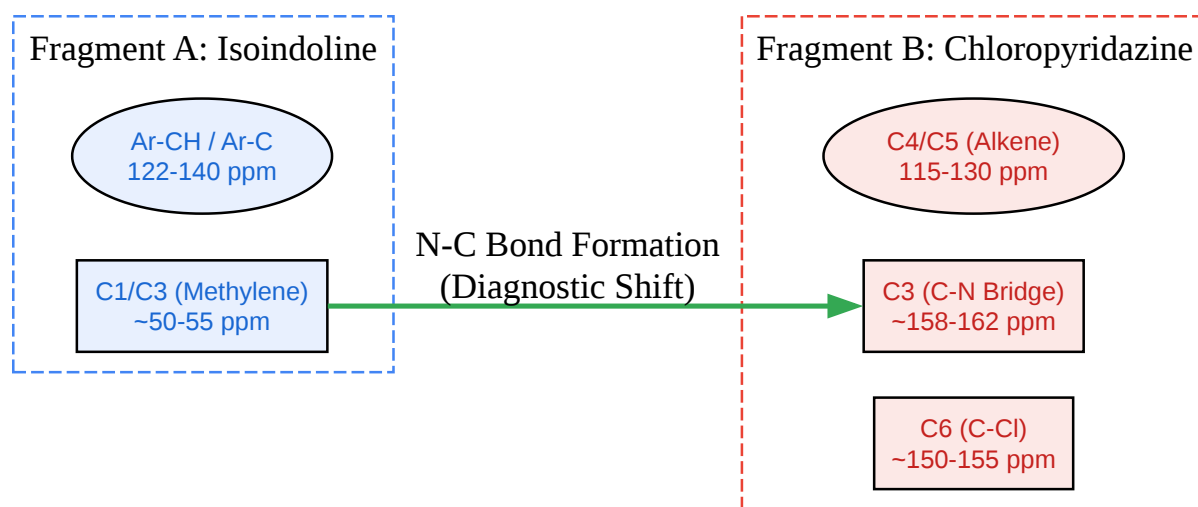
To interpret the

¹³C NMR spectrum of this hybrid molecule, we deconstruct it into two magnetic environments: the Isoindoline Core (Fragment A) and the Chloropyridazine Ring (Fragment B).

Numbering Scheme & Electronic Logic

- Isoindoline Core: The symmetric nature of the unsubstituted isoindoline is broken if the pyridazine is substituted asymmetrically, but rapid ring flipping often retains effective symmetry in NMR at room temperature.
 - Key Feature: The methylene carbons (C1/C3) are directly bonded to the bridgehead nitrogen.
- Pyridazine Ring: A highly electron-deficient heteroaromatic system.
 - Key Feature: The C-Cl carbon is deshielded by the halogen and nitrogen. The C-N (bridge) carbon is the most sensitive reporter of substitution.

Visualization of Connectivity (DOT Diagram)



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Figure 1: Retrosynthetic fragmentation showing the diagnostic N-C bond formation and expected chemical shift zones.

Comparative Chemical Shift Data[1][2][3][4][5]

The following data compares the target molecule against its precursors. These values are derived from empirical trends in N-heteroaryl isoindolines and chloropyridazines in CDCl₃.

Table 1: Diagnostic C Chemical Shifts (ppm)

Carbon Position	Target: Chloropyridazinyl Isoindoline	Precursor: Isoindoline (Free Amine)	Precursor: 3,6-Dichloropyridazine	Shift Logic ()
Isoindoline C1/C3	53.0 – 56.5	54.2	N/A	Diagnostic: Slight deshielding due to electron-deficient pyridazine ring.
Isoindoline Ar-CH	122.0 – 128.0	122.5, 127.0	N/A	Minimal change; remote from reaction center.
Isoindoline Ar-C (Quat)	136.0 – 138.0	140.5	N/A	Slight shielding due to resonance effects.
Pyridazine C3 (C-N)	158.0 – 161.0	N/A	~155.0 (C-Cl)	Major Diagnostic: Ipso effect of Nitrogen substitution vs Chlorine.
Pyridazine C4/C5	118.0 – 128.0	N/A	129.0	Upfield shift due to mesomeric donation from isoindoline nitrogen.
Pyridazine C6 (C-Cl)	148.0 – 152.0	N/A	155.0	Shielding effect from the para-amino substituent (isoindoline).

“

Critical Note: In DMSO-d₆, expect a solvent shift of +1 to +2 ppm for carbonyl-like or highly polarized carbons (C-Cl, C-N) compared to CDCl₃.

Distinguishing Regioisomers

If using a non-symmetric pyridazine (e.g., 3-chloro-6-methylpyridazine), two isomers are possible.

- Isomer A (Attack at C3): C-Cl peak remains (~150 ppm).
- Isomer B (Attack at C6): C-Me peak shifts.
- Validation: Use HMBC (Heteronuclear Multiple Bond Correlation). The Isoindoline protons (C1/C3) will show a strong cross-peak to the Pyridazine C3 (Bridge) carbon.

Experimental Protocols

Sample Preparation & Solvent Selection

The chloropyridazinyl moiety increases lipophilicity compared to the free amine, but the nitrogen count makes it prone to aggregation.

- Preferred Solvent: CDCl₃ (Chloroform-d) is standard for sharp lines.
- Alternative: DMSO-d₆ if solubility is poor or if peaks are broad due to restricted rotation around the N-C bond (DMSO often speeds up exchange/rotation, sharpening peaks).
- Concentration: 10–20 mg in 0.6 mL solvent.

Acquisition Parameters (Self-Validating)

To ensure quaternary carbons (C-Cl, C-N) are visible and accurate:

- Relaxation Delay (

): Set to 2.0 – 3.0 seconds.

- Reasoning: C-Cl and Bridgehead carbons have long

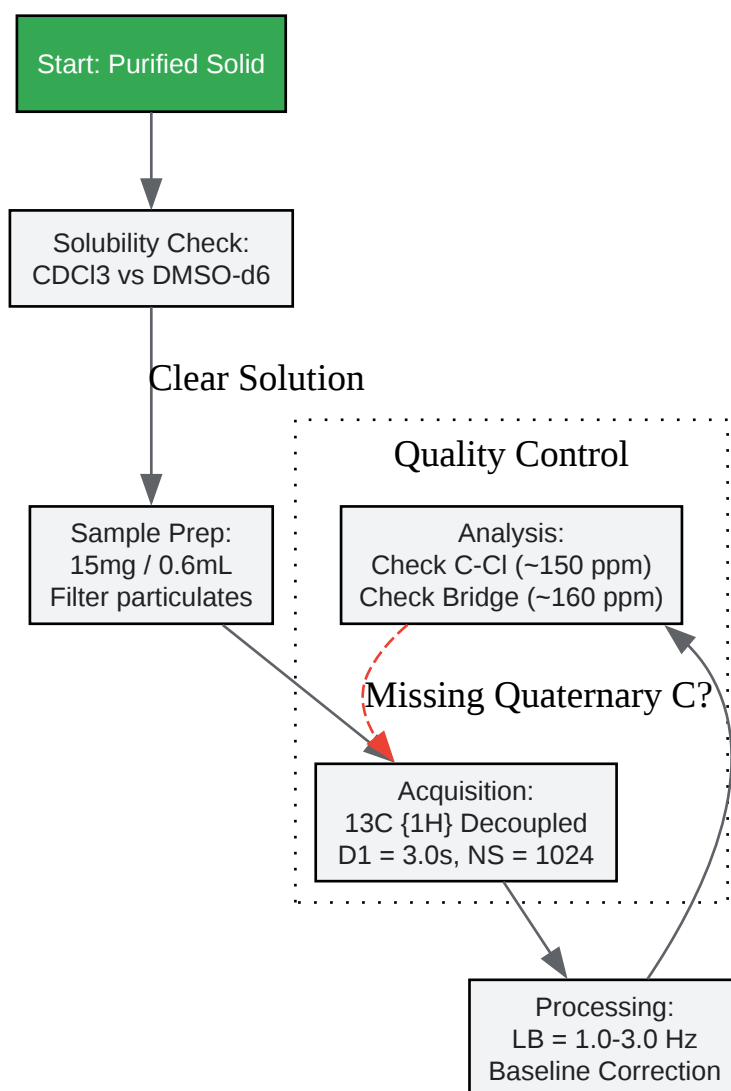
relaxation times. Short delays will suppress these diagnostic peaks.

- Pulse Angle:

(approx. 3-4 μ s depending on probe).

- Scans (NS): Minimum 1024 scans for <10mg samples.
- Temperature: 298 K (25°C). If C1/C3 isoindoline peaks appear broad/split, heat to 313 K (40°C) to coalesce rotamers.

Workflow Diagram (DOT)



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Figure 2: Optimized workflow for acquiring high-fidelity Carbon-13 data for nitrogen-rich heterocycles.

References

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